

Prodilidine: A Technical Guide to its Molecular Structure and Opioid Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodilidine, a synthetic opioid analgesic, presents a unique molecular architecture based on a substituted pyrrolidine ring. This technical guide provides an in-depth analysis of its core molecular structure, pharmacological activity, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Molecular Structure

Prodilidine, chemically known as (1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate, is a synthetic opioid with a distinct pyrrolidine core.[1] The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom.[2] Key structural features of **prodilidine** include a phenyl group and a propionyloxy group attached to the same carbon atom (C3) of the pyrrolidine ring, and two methyl groups, one on the nitrogen atom (N1) and another at the C2 position.

Chemical Identifiers



Identifier	Value
IUPAC Name	(1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate[1]
SMILES	CCC(=O)OC1(CCN(C)C1C)C2=CC=CC=C2[1]
Molecular Formula	C15H21NO2[1]
Molecular Weight	247.33 g/mol
CAS Number	370-12-7

Pharmacological Activity

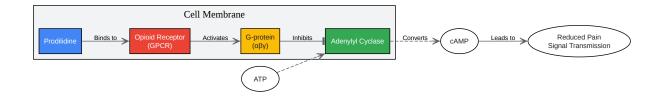
Prodilidine is classified as an opioid analgesic. Its activity is primarily mediated through its interaction with opioid receptors in the central nervous system.

Mechanism of Action

As an opioid agonist, **prodilidine** binds to and activates opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade that ultimately leads to the modulation of pain perception. The primary opioid receptor subtypes involved in analgesia are the mu (μ), delta (δ), and kappa (κ) receptors. While specific binding affinities of **prodilidine** for each receptor subtype are not extensively reported in publicly available literature, its analgesic effects suggest an interaction with one or more of these receptors.

The general mechanism of opioid receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, opioid receptor activation modulates ion channel activity, specifically causing the opening of potassium channels and the closing of calcium channels. This results in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, thereby dampening the transmission of pain signals.





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Figure 1: Simplified signaling pathway of opioid receptor activation by **prodilidine**.

Quantitative Pharmacological Data

Comprehensive quantitative data on the binding affinity (Ki), functional efficacy (EC50), and in vivo potency (ED50) of **prodilidine** are not readily available in the surveyed literature. This represents a significant data gap in the complete pharmacological profile of this compound. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: Opioid Receptor Binding Affinities (Ki)

Receptor Subtype	Ki (nM)	Radioligand	Tissue Source	Reference
Mu (μ)	-	-	-	-
Delta (δ)	-	-	-	-
Карра (к)	-	-	-	-

Table 2: In Vitro Functional Activity (EC50)



Assay Type	Receptor Subtype	EC50 (nM)	Reference
[35S]GTPyS Binding	Mu (μ)	-	-
cAMP Inhibition	Mu (μ)	-	-
β-Arrestin Recruitment	Mu (μ)	-	-

Table 3: In Vivo Analgesic Potency (ED50)

Animal Model	Test	Route of Administration	ED50 (mg/kg)	Reference
Mouse	Hot Plate	-	-	-
Rat	Tail Flick	-	-	-

Experimental Protocols

Detailed experimental protocols specifically for the evaluation of **prodilidine** are not extensively published. However, standard methodologies for characterizing opioid compounds can be applied.

Synthesis of Prodilidine

A specific, detailed synthesis protocol for **prodilidine** ((1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate) is not readily available in the public domain. However, a general synthetic approach can be inferred from the synthesis of structurally related pyrrolidine derivatives. A plausible retrosynthetic analysis would involve the formation of the pyrrolidine ring, followed by the introduction of the phenyl and propionyloxy groups.



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- To cite this document: BenchChem. [Prodilidine: A Technical Guide to its Molecular Structure and Opioid Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15402847#prodilidine-molecular-structure-and-activity]

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